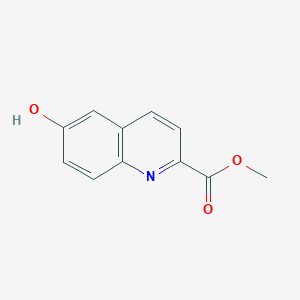

Methyl 6-hydroxyquinoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-hydroxyquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10-4-2-7-6-8(13)3-5-9(7)12-10/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJVETNNBYVBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461596 | |

| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429687-75-2 | |

| Record name | Methyl 6-hydroxyquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Multi-Technique Approach to the Structural Elucidation of Methyl 6-hydroxyquinoline-2-carboxylate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals, most notably antimalarial drugs.[1] The specific substitution pattern on the quinoline ring system is a critical determinant of a compound's biological activity.[1] Therefore, the unambiguous structural characterization of novel quinoline derivatives, such as Methyl 6-hydroxyquinoline-2-carboxylate, is of paramount importance. This guide provides a comprehensive, field-proven strategy for the complete structural elucidation of this molecule, integrating data from multiple analytical techniques to ensure scientific rigor and absolute confidence in the final assignment.

Our approach is designed as a self-validating system, where findings from one technique are used to confirm and build upon the data from another, creating a cohesive and undeniable structural proof.

Overall Analytical Strategy

The structure elucidation process follows a logical workflow, beginning with the determination of the molecular formula and proceeding through the identification of functional groups and the assembly of the molecular framework. Each step provides a piece of the puzzle, and the convergence of all data points leads to the final, confirmed structure.

Caption: Overall workflow for structure elucidation.

Determining the Molecular Blueprint: High-Resolution Mass Spectrometry (HRMS)

The first and most fundamental step is to determine the exact molecular formula. While low-resolution mass spectrometry provides the nominal mass, HRMS delivers a highly precise mass measurement, often to within 5 parts per million (ppm), which is essential for calculating a unique and unambiguous elemental composition.[2][3]

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. This is expected to generate the protonated molecular ion [M+H]⁺.[4]

-

Analysis: Analyze the sample using a Time-of-Flight (TOF) mass analyzer to obtain high-resolution data.[5]

-

Data Processing: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion.

Data Interpretation

The expected molecular formula for this compound is C₁₁H₉NO₃.[6] The corresponding monoisotopic mass is 203.05824 Da. HRMS analysis should yield an m/z value for the [M+H]⁺ ion that closely matches the theoretical value of 204.06552 Da. This confirmation is the bedrock upon which all subsequent analysis is built.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Monoisotopic Mass (M) | 203.05824 Da |

| [M+H]⁺ Ion (Theoretical) | 204.06552 Da |

Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

With the molecular formula established, FTIR spectroscopy is employed to identify the key functional groups present in the molecule. This technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method due to its minimal sample preparation requirements.[8]

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[9]

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.[10]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.

Data Interpretation

The FTIR spectrum provides clear evidence for the expected functional groups. The presence of a hydroxyl group, an ester carbonyl, and the aromatic quinoline system can be confirmed by characteristic absorption bands.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3200-3400 (broad) | O-H stretch | Phenolic Hydroxyl (-OH)[11][12] |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Methyl C-H |

| ~1720-1740 | C=O stretch | Ester Carbonyl[13] |

| ~1600-1450 | C=C & C=N stretches | Aromatic Quinoline Ring[11] |

| ~1250-1300 | C-O stretch | Ester & Phenol |

The observation of these bands provides strong, direct evidence for the major structural components of the molecule, validating the molecular formula from HRMS.

Assembling the Puzzle: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[14] It provides information on the chemical environment, connectivity, and spatial relationships of all hydrogen and carbon atoms. A combination of 1D and 2D NMR experiments is required for a complete and unambiguous assignment.[15][16]

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the sample.[17]

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆, in a clean vial. DMSO is a good choice as it will solubilize the polar compound and will not exchange with the phenolic proton, allowing for its observation.[18]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[19][20]

-

Homogenization: Cap the tube and invert several times to ensure a homogeneous solution.[17]

One-Dimensional (1D) NMR: The Carbon-Hydrogen Framework

¹H NMR: Provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).[1]

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Data Interpretation (Predicted)

Based on the structure of this compound, we can predict the expected signals. The quinoline ring system contains protons that are chemically and magnetically non-equivalent, leading to complex spectra.[21] Protons on the pyridine part of the ring (H-3, H-4) are distinct from those on the benzene part (H-5, H-7, H-8).[21] The H-2 position is substituted, so no proton signal is expected there.[17]

Table: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆) Note: These are estimated values based on known data for quinoline derivatives. Actual values may vary.

| Position | Atom | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |

| - | -OH | ~10.0 (s, 1H) | - |

| - | -OCH₃ | ~3.9 (s, 3H) | ~53 |

| C=O | - | - | ~165 |

| 2 | C | - | ~148 |

| 3 | CH | ~7.6 (d, 1H) | ~122 |

| 4 | CH | ~8.2 (d, 1H) | ~138 |

| 4a | C | - | ~128 |

| 5 | CH | ~7.8 (d, 1H) | ~123 |

| 6 | C | - | ~155 |

| 7 | CH | ~7.2 (dd, 1H) | ~110 |

| 8 | CH | ~7.4 (d, 1H) | ~130 |

| 8a | C | - | ~145 |

Two-Dimensional (2D) NMR: Establishing Connectivity

While 1D NMR provides the pieces, 2D NMR shows how they connect. A standard suite of experiments including COSY, HSQC, and HMBC is essential for unambiguous assignment.[22]

-

COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is used to map out proton-proton spin systems.[14]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to (one-bond correlation). This is a highly sensitive experiment for assigning protonated carbons.[23]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for connecting different spin systems and identifying quaternary (non-protonated) carbons.[23]

Data Interpretation and Structure Assembly

The final structure is confirmed by synthesizing the information from all NMR experiments.

Caption: Key 2D NMR correlations for structure confirmation.

-

HSQC Analysis: Each proton signal in the aromatic region and the methyl signal will show a cross-peak to its directly attached carbon, confirming the C-H pairings listed in the table.

-

COSY Analysis: Cross-peaks will be observed between H-3 and H-4, confirming their adjacent positions on the pyridine ring. Similarly, correlations will be seen between H-7 and H-8, and a weaker correlation between H-5 and H-7, establishing the connectivity of the benzene portion of the ring.

-

HMBC Analysis (The Final Proof): This experiment provides the crucial long-range correlations that lock the structure in place.

-

Ester Position: A strong correlation from the methyl protons (~3.9 ppm) to the ester carbonyl carbon (~165 ppm) confirms the methyl ester group. Crucially, correlations from H-3 and H-4 to the quaternary carbon at position 2 (~148 ppm) and to the carbonyl carbon (~165 ppm) unambiguously place the methyl carboxylate group at the C-2 position.

-

Hydroxyl Position: Correlations from H-5 and H-7 to the oxygen-bearing quaternary carbon at ~155 ppm confirm this carbon as C-6. A correlation from the exchangeable hydroxyl proton (~10.0 ppm) to this same carbon (C-6) provides the final, definitive proof of the hydroxyl group's location.

-

Conclusion

By systematically integrating data from High-Resolution Mass Spectrometry, FTIR Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, the structure of this compound can be elucidated with the highest degree of scientific confidence. The molecular formula from HRMS is validated by the functional groups identified in the IR spectrum. The complete atomic framework and connectivity are then unequivocally established through the logical interpretation of ¹H, ¹³C, COSY, HSQC, and critically, HMBC data. This multi-technique, self-validating workflow represents a best-practice approach for the structural characterization of novel compounds in a research and drug development setting.

References

-

Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]

-

Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry. Available at: [Link]

-

Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytica Chimica Acta. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Available at: [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. Available at: [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

-

(n.d.). NMR sample preparation guidelines. Available at: [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

-

MMRC. (n.d.). ATR – Theory and Applications. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

ResearchGate. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. Available at: [Link]

-

PubChem. (n.d.). 6-Hydroxyquinoline. Available at: [Link]

-

Scirp.org. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Advances in Biological Chemistry. Available at: [Link]

-

National Institutes of Health. (2023). Interaction of isoquinoline alkaloids with pyrimidine motif triplex DNA by mass spectrometry and spectroscopies reveals diverse mechanisms. International Journal of Biological Macromolecules. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Available at: [Link]

-

Nadjeeb's Blog. (2020). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

The Royal Society of Chemistry. (2007). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy of pure 8-hydroxyquinoline and the obtained co-precipitate product after the facile organic co-precipitation process. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

-

National Institutes of Health. (n.d.). An insight into high-resolution mass-spectrometry data. PMC. Available at: [Link]

-

ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Available at: [Link]

-

Regis Technologies. (2015). Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. YouTube. Available at: [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

-

Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Organic Chemistry Key Term. Available at: [Link]

-

ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Available at: [Link]

-

ResearchGate. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. Available at: [Link]

-

National Institutes of Health. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available at: [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

-

MDPI. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Polymers. Available at: [Link]

-

PubChem. (n.d.). Methyl quinoline-2-carboxylate. Available at: [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Methyl 2,6-dihydroxy-4-quinolinecarboxylate (HMDB0039387). Available at: [Link]

-

(n.d.). This compound, min 97%, 100 mg. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. rsc.org [rsc.org]

- 4. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 429687-75-2 [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 11. scirp.org [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. repository.uncw.edu [repository.uncw.edu]

- 14. emerypharma.com [emerypharma.com]

- 15. nadjeeb.wordpress.com [nadjeeb.wordpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 20. organomation.com [organomation.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. youtube.com [youtube.com]

- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-depth Technical Guide to Methyl 6-hydroxyquinoline-2-carboxylate (CAS 429687-75-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Quinoline Scaffold

Methyl 6-hydroxyquinoline-2-carboxylate, identified by the CAS number 429687-75-2, is a heterocyclic organic compound belonging to the quinoline family. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] While specific research on CAS 429687-75-2 is not extensively documented in publicly available scientific literature, its structural motifs—the quinoline-2-carboxylate core and the 6-hydroxy substitution—place it within a class of compounds of significant interest for drug discovery and development.

This guide provides a comprehensive overview of the known physical and chemical properties of this compound. More importantly, it delves into the well-documented biological activities and potential mechanisms of action associated with its structural relatives. By synthesizing this information, we aim to provide a valuable resource for researchers interested in exploring the potential applications of this compound, from initial screening to mechanistic studies.

Part 1: Physicochemical and Safety Profile

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 429687-75-2 | [3][4][5] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-Quinolinecarboxylic acid, 6-hydroxy-, methyl ester | [5] |

| Molecular Formula | C₁₁H₉NO₃ | [3] |

| Molecular Weight | 203.19 g/mol | [3] |

| Appearance | Yellow solid | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol and ether. | [7] |

| Storage Temperature | 2-8°C | - |

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.

-

Hazard Statements : Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautionary Measures : Researchers should handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[7]

-

Storage and Stability : Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. The container should be kept tightly closed.[7]

Part 2: Potential Biological Activities and Mechanisms of Action

While direct studies on CAS 429687-75-2 are limited, the broader families of quinoline-2-carboxylates and 6-hydroxyquinolines have been extensively investigated, revealing a spectrum of biological activities. These findings provide a strong rationale for investigating this compound in similar therapeutic areas.

Potential Therapeutic Areas:

-

Antiproliferative and Anticancer Activity : Quinoline derivatives are known to exhibit significant cytotoxicity against various cancer cell lines.[8] Specifically, quinoline-2-carboxylic acid has shown notable growth inhibition capacities against mammary (MCF7) and cervical (HeLa) cancer cells.[8] The proposed mechanism for some quinoline carboxylic acids involves the chelation of divalent metals, which may interfere with essential biological processes in cancer cells.[8]

-

Anti-inflammatory Effects : The quinoline scaffold is a key component of several anti-inflammatory agents. Derivatives of 4-hydroxyquinoline have demonstrated significant in vivo anti-inflammatory activity.[9] One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Certain quinoline derivatives may exert their anti-inflammatory effects by modulating this pathway.

-

Antimicrobial Properties : The 6-hydroxyquinoline moiety is recognized for its antimicrobial properties and has been used in topical antiseptic formulations by inhibiting microbial growth.[7] This activity is often attributed to its ability to chelate metal ions essential for microbial survival and enzyme function.

-

Antioxidant Potential : Compounds with a hydroxyl group on the quinoline ring can act as potent antioxidants.[9] They may exert this effect by scavenging free radicals or by chelating transition metal ions like Fe(II) and Fe(III), which prevents the formation of reactive oxygen species (ROS) through the Fenton reaction.[9]

-

P2X7 Receptor Antagonism : Recently, quinoline carboxamide derivatives have been synthesized and evaluated as antagonists of the P2X7 receptor (P2X7R).[10] The P2X7R is an ATP-gated ion channel involved in inflammation and immune responses, and its modulation is a target for various pathological conditions, including cancer.[10]

Key Signaling Pathways

Based on the activities of related compounds, two signaling pathways are of particular interest for mechanistic studies of this compound.

-

The NF-κB Signaling Pathway : This pathway is a central regulator of inflammation, immune responses, and cell survival. Its dysregulation is linked to various inflammatory diseases and cancers. The canonical pathway is typically activated by pro-inflammatory cytokines, leading to the transcription of inflammatory genes.

Caption: Canonical NF-κB signaling pathway.

-

The P2X7 Receptor Signaling Pathway : Activation of the P2X7R by extracellular ATP leads to ion flux (Ca²⁺ influx, K⁺ efflux) and downstream signaling events, including the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β.

Caption: P2X7R-mediated inflammasome activation.

Part 3: Experimental Protocols and Methodologies

To facilitate the investigation of this compound, this section provides detailed, step-by-step methodologies for a representative synthesis and key biological assays.

Workflow for Synthesis and Biological Evaluation

Sources

- 1. researchgate.net [researchgate.net]

- 2. NF-κB Signaling Pathway Diagram [scispace.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Synthesis pathways for quinoline-2-carboxylate esters

An In-Depth Technical Guide to the Synthesis of Quinoline-2-Carboxylate Esters

Authored by: A Senior Application Scientist

Foreword: The Enduring Significance of the Quinoline-2-Carboxylate Scaffold

The quinoline ring system is a cornerstone heterocyclic motif in the fields of medicinal chemistry, drug development, and materials science.[1][2][3] Its rigid, planar structure and nitrogen atom's capacity for hydrogen bonding make it a privileged scaffold, capable of interacting with a wide array of biological targets. Specifically, the quinoline-2-carboxylate ester moiety is a recurring feature in molecules with potent pharmacological activities, including anti-inflammatory, analgesic, antimalarial, and anticancer properties.[2][[“]][5][6] Furthermore, these compounds serve as critical precursors for more complex molecular architectures and as versatile ligands in coordination chemistry.[2][7]

This guide provides a comprehensive exploration of the principal synthetic pathways to quinoline-2-carboxylate esters. It is designed for researchers and professionals who require not just a list of reactions, but a deep, mechanistic understanding of the available methodologies. We will dissect classical name reactions and cutting-edge catalytic systems, explaining the causality behind experimental choices and providing field-proven protocols to empower your synthetic strategies.

Part 1: Classical Approaches to the Quinoline Core

The foundational methods for quinoline synthesis have been refined over more than a century and remain relevant for their versatility and scalability. While often requiring harsh conditions, their deep-rooted reliability makes them indispensable tools.

The Doebner-von Miller Reaction: An Acid-Catalyzed Cyclization

First described in the 1880s, the Doebner-von Miller reaction is a robust method involving the acid-catalyzed condensation of anilines with α,β-unsaturated carbonyl compounds.[8][9][10] This approach is highly versatile for producing a wide range of substituted quinolines.

Mechanistic Rationale

The reaction mechanism has been the subject of considerable study, with evidence pointing towards a complex fragmentation-recombination pathway.[9][10] The generally accepted sequence involves:

-

Michael Addition: The process initiates with a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.

-

Cyclization & Dehydration: The resulting intermediate undergoes an intramolecular electrophilic attack on the aniline ring, followed by dehydration to form a dihydroquinoline.

-

Aromatization: The dihydroquinoline is then oxidized to the final quinoline product. The oxidant can be an external agent (like nitrobenzene) or another molecule of the starting material acting as a hydrogen acceptor.[10]

A key feature of this reaction is its regioselectivity. The reaction of anilines with 3-substituted α,β-unsaturated carbonyls typically proceeds via a 1,4-addition, leading to 2-substituted quinolines.[11] However, this outcome can be reversed; studies have shown that using γ-aryl-β,γ-unsaturated α-ketoesters can favor a 1,2-addition pathway, yielding 2-carboxy-4-arylquinolines.[11] This demonstrates that the choice of substrate is critical for directing the final substitution pattern.

Caption: General workflow of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 2,4-Disubstituted Quinolines

This is a representative protocol adapted from literature procedures for the Doebner-von Miller synthesis.[12]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and the α,β-unsaturated carbonyl compound (1.2 eq).

-

Catalyst Addition: Cautiously add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid (2.0 eq), to the mixture while cooling in an ice bath. An optional solvent like toluene may be used.

-

Heating: Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralization: Carefully neutralize the solution with a base (e.g., concentrated aqueous ammonia or NaOH solution) until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified quinoline derivative.

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[13][14][15]

Mechanistic Rationale

The causality of this reaction is more straightforward than the Doebner-von Miller synthesis.[12][14]

-

Enamine Formation: The reaction begins with the condensation of the aniline and the β-diketone to form an enamine intermediate, with the elimination of water.

-

Electrophilic Cyclization: In the presence of a strong acid (e.g., concentrated H₂SO₄ or polyphosphoric acid), the enamine undergoes intramolecular electrophilic cyclization onto the aromatic ring. This cyclization is typically the rate-determining step.[14]

-

Dehydration/Aromatization: A final dehydration step yields the aromatic quinoline product.

The choice of acid catalyst is crucial for driving the cyclization step to completion. Steric effects on the aniline and diketone can influence the reaction efficiency and regioselectivity.[14]

Caption: Mechanistic pathway of the Combes quinoline synthesis.

Experimental Protocol: General Synthesis of 2,4-Dimethyl-Substituted Quinolines

This general procedure is based on established Combes synthesis protocols.[16]

-

Initial Condensation: Mix the substituted aniline (1.0 eq) and acetylacetone (a β-diketone, 1.1 eq) in a flask and heat at 100°C for 1 hour.

-

Acidic Cyclization: Cool the mixture slightly and cautiously add concentrated sulfuric acid (2.0-3.0 eq). Re-heat the mixture to 100°C for an additional 30-60 minutes.

-

Quenching: After cooling to room temperature, carefully pour the viscous reaction mixture onto a large amount of crushed ice.

-

Neutralization: Neutralize the acidic solution with concentrated aqueous ammonia until the pH is basic, which will cause the product to precipitate.

-

Isolation & Purification: Collect the solid by filtration, wash with copious amounts of water, and recrystallize from ethanol to yield the pure 2,4-dimethylquinoline derivative.

Part 2: Modern and Catalytic Methodologies

Recent advances in organic synthesis have introduced milder, more efficient, and highly regioselective methods for constructing the quinoline scaffold, often leveraging transition metal catalysis and one-pot strategies.

Transition Metal-Catalyzed C–H Activation Pathways

Transition metal catalysis has revolutionized quinoline synthesis by enabling direct C–H bond activation, which offers superior atom economy and functional group tolerance compared to classical methods.

Rhodium-Catalyzed Annulation

A notable example is the rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters.[17] In this system, the rhodium catalyst performs a dual role: it facilitates the ortho-C–H activation of the aniline and mediates the subsequent annulation with the alkyne. Formic acid is ingeniously employed as both a C1 synthon and a reducing agent, leading to the regioselective formation of quinoline carboxylates under mild conditions.[17]

Caption: Simplified workflow for Rh-catalyzed C-H activation.

A Novel One-Pot Synthesis via Nitroacrylates

One-pot reactions are highly desirable as they reduce purification steps, save time, and minimize waste. A powerful one-pot protocol for synthesizing quinoline-2-carboxylates utilizes β-nitroacrylates and 2-aminobenzaldehydes.[2][3][7] This method proceeds under mild conditions and tolerates a wide range of functional groups.[3][7]

Mechanistic Cascade

The reaction is a sophisticated cascade of four distinct transformations:[3]

-

Aza-Michael Addition: The sequence begins with a spontaneous aza-Michael addition of the 2-aminobenzaldehyde to the β-nitroacrylate.

-

Intramolecular Henry Reaction: The intermediate then undergoes an intramolecular nitro-aldol (Henry) reaction to form a benzopiperidine ring.

-

Dehydration: Elimination of a water molecule occurs.

-

Nitrous Acid Elimination: The final step is the elimination of nitrous acid, which drives the aromatization of the piperidine ring to form the stable quinoline-2-carboxylate product.

This elegant pathway allows for the construction of complex quinoline structures from simple starting materials in a single, efficient operation.[7]

Experimental Protocol: One-Pot Synthesis from β-Nitroacrylates

This protocol is based on the work of Palmieri et al.[3][7]

-

Reaction Setup: In a vial, combine the 2-aminobenzaldehyde (1.0 eq) and the β-nitroacrylate ester (1.1 eq).

-

Initial Reaction: Stir the mixture at room temperature for 2-4 hours. The initial aza-Michael and Henry reactions often proceed without a solvent or promoter.

-

Aromatization: Dilute the mixture with a suitable solvent (e.g., acetonitrile) and add a solid-supported base, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).

-

Completion: Stir the reaction at room temperature for 12-24 hours until TLC indicates the full conversion to the aromatic product.

-

Work-up: Filter off the solid base and wash with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to isolate the desired quinoline-2-carboxylate ester.

Part 3: Comparative Overview of Synthetic Pathways

The optimal synthetic route depends heavily on the desired substitution pattern, availability of starting materials, and tolerance for specific reaction conditions. The following table provides a comparative summary of the discussed methodologies.

| Method | Starting Materials | Key Features & Conditions | Advantages | Disadvantages & Limitations |

| Doebner-von Miller | Anilines, α,β-unsaturated carbonyls | Strong acid catalysis (HCl, H₂SO₄), often requires heat.[8][10] | Versatile, uses readily available starting materials. | Harsh acidic conditions, can lead to side products and polymerization.[16] |

| Combes Synthesis | Anilines, β-diketones | Strong acid catalysis (H₂SO₄, PPA) for cyclization.[13][14] | Good for synthesizing 2,4-disubstituted quinolines. | Requires specific β-diketone starting materials.[16] |

| Pfitzinger Reaction | Isatin, carbonyl compounds | Strong base (e.g., KOH) required for isatin ring-opening.[18][19] | Directly yields quinoline-4-carboxylic acids. | Does not directly produce 2-carboxylates; requires enolizable ketones.[5] |

| Metal-Catalyzed C-H Activation | Anilines, alkynes/alkenes | Transition metal catalyst (Rh, Pd, Cu), often milder conditions.[17] | High regioselectivity, excellent atom economy, broad functional group tolerance. | Catalyst cost and sensitivity can be a concern; requires specific coupling partners. |

| One-Pot (Nitroacrylate) | 2-Aminobenzaldehydes, β-nitroacrylates | Base-promoted aromatization step; overall mild conditions.[3][7] | High efficiency, operational simplicity, avoids harsh reagents.[3] | Availability of substituted 2-aminobenzaldehydes and β-nitroacrylates can be a limitation. |

Conclusion and Future Outlook

The synthesis of quinoline-2-carboxylate esters is supported by a rich and diverse arsenal of chemical reactions. Classical methods like the Doebner-von Miller and Combes syntheses provide reliable, time-tested routes to the quinoline core, while modern transition-metal-catalyzed and one-pot strategies offer unparalleled efficiency, selectivity, and mildness. The selection of a synthetic pathway is a strategic decision, balancing the complexity of the target molecule against the practicality of the available starting materials and reaction conditions.

The field continues to evolve, with a strong emphasis on developing greener and more sustainable chemical processes.[20] Future innovations will likely focus on expanding the scope of catalytic systems, minimizing the use of hazardous reagents, and designing novel multicomponent reactions that can construct complex quinoline scaffolds with even greater precision and efficiency.[21]

References

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). MDPI. [Link]

-

Recent advances in the synthesis of quinolines: a review. (2015). RSC Advances. [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). Frontiers in Chemistry. [Link]

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2023). Organic & Biomolecular Chemistry. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. (2021). MDPI. [Link]

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017). ResearchGate. [Link]

-

Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2017). Pharmaceutical Chemistry Journal. [Link]

-

A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). MDPI. [Link]

-

Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. (2016). ResearchGate. [Link]

-

A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). National Center for Biotechnology Information. [Link]

-

Combes Quinoline Synthesis. (2009). Cambridge University Press. [Link]

-

Combes quinoline synthesis. Wikipedia. [Link]

-

A New One-Pot Synthesis of Quinoline-2- carboxylates under Heterogeneous Conditions. (2016). CORE. [Link]

-

Doebner-Miller Reaction. SynArchive. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

-

A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. [Link]

-

Doebner–Miller reaction. Wikipedia. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). National Center for Biotechnology Information. [Link]

-

Combes Quinoline Synthesis PDF. Scribd. [Link]

-

Pfitzinger reaction. Wikipedia. [Link]

- Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. (1998).

-

In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2024). MDPI. [Link]

-

Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. (2022). National Center for Biotechnology Information. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2008). ACS Publications. [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate. [Link]

-

Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... (2015). ResearchGate. [Link]

- A kind of synthetic method of quinoline carboxylate. (2020).

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. [Link]

-

Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (2022). Pharmaguideline. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. consensus.app [consensus.app]

- 5. jocpr.com [jocpr.com]

- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synarchive.com [synarchive.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iipseries.org [iipseries.org]

- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Biological Activities of Hydroxyquinoline Derivatives

Abstract: The 8-hydroxyquinoline (8-HQ) scaffold represents a privileged structure in medicinal chemistry, underpinning a vast array of biological activities. Its unique ability to chelate metal ions is central to its multifaceted mechanisms of action, which span anticancer, antimicrobial, and neuroprotective domains.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core biological activities of 8-HQ derivatives. We will dissect the key mechanisms of action, present comparative efficacy data, and detail robust experimental protocols for evaluating these compounds. The narrative is grounded in authoritative references, explaining the causality behind experimental choices to ensure a blend of technical accuracy and field-proven insight.

Introduction: The 8-Hydroxyquinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic aromatic compound composed of a pyridine ring fused to a phenol.[3] The close proximity of the hydroxyl group at the C8 position to the heterocyclic nitrogen atom makes 8-hydroxyquinoline a potent, monoprotic bidentate chelating agent.[3] This structure allows it to form stable complexes with a wide range of divalent and trivalent metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺.[3]

The Central Role of Metal Chelation

Metal ions are fundamental to countless biological processes, acting as cofactors for enzymes and stabilizing protein structures. Metal homeostasis, the tight regulation of these ions, is critical for cellular health.[1][2] A disruption in this balance is implicated in the pathology of numerous diseases, including cancer and neurodegenerative disorders.[1][2]

The majority of the biological activities of 8-HQ and its derivatives stem from this potent metal-chelating ability.[2][4] By binding to and sequestering metal ions, these compounds can:

-

Disrupt the function of metalloenzymes essential for pathogen survival.[5][6]

-

Induce oxidative stress and trigger apoptotic pathways in cancer cells.[7]

-

Restore metal homeostasis in the brain, offering a therapeutic strategy for neurodegenerative diseases.[4]

This capacity for metal ion modulation, combined with a lipophilic structure that facilitates passage through biological membranes, makes the 8-HQ scaffold a versatile and powerful platform for drug design.[1] Its derivatives have been extensively investigated and have shown significant promise as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective agents.[1][2]

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Quinoline derivatives have become a significant scaffold in the development of anticancer drugs.[8] The 8-HQ moiety, in particular, exhibits potent cytotoxic effects against a broad spectrum of cancer cell lines through diverse and interconnected mechanisms.[8][9]

Mechanisms of Action

The anticancer efficacy of 8-HQ derivatives is not due to a single mode of action but rather a coordinated assault on cancer cell biology.

-

Induction of Apoptosis and Cell Cycle Arrest: Many 8-HQ derivatives have been shown to induce caspase-dependent apoptosis (programmed cell death) in cancer cells.[8][10] By chelating intracellular copper and zinc, these compounds can generate reactive oxygen species (ROS), leading to DNA damage and triggering the apoptotic cascade.[6] Furthermore, they can cause cell cycle arrest, preventing cancer cells from proliferating.[8][10]

-

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is critical for tumor growth and metastasis. Clioquinol, an 8-HQ derivative, has been shown to exert anti-angiogenesis activity by chelating copper, an essential cofactor for angiogenic signaling.[2]

-

Modulation of Cellular Homeostasis: Metal complexes formed with 8-HQ ligands can modulate cellular metal and redox homeostasis, creating an intracellular environment that is toxic to cancer cells while having less effect on normal cells.[2][7]

-

Overcoming Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of multidrug resistance. Certain 8-hydroxyquinoline-derived Mannich bases have demonstrated a unique and robust MDR-selective toxicity, suggesting they can target and eliminate cancer cells that have become resistant to other drugs.[7]

Quantitative Analysis of Anticancer Efficacy

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell growth. Lower IC₅₀ values indicate higher cytotoxic potency. The table below summarizes representative IC₅₀ values for various 8-HQ derivatives against different human cancer cell lines.

| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8-Hydroxyquinoline Derivative 6 | A549 (Lung) | Value not specified, but noted as highly active | [11] |

| 8-Hydroxyquinoline Derivative 5 | A549 (Lung) | Slightly lower activity than related compounds | [11] |

| 5,7-dihalo-substituted-8-HQ complexes | Hepatoma, Ovarian, Lung | 0.0014 - 32.13 | [10] |

| 8-HQ Glycoconjugate 2 | MCF-7 (Breast) | 4.12 | [3] |

| 8-HQ Glycoconjugate 2 | HCT 116 (Colon) | 22.7 | [3] |

| Sunitinib (Control) | Huh7 (Hepatocellular) | 5.27 | [3] |

| Doxorubicin (Control) | HCT116 (Colon) | 0.08 | [8] |

| Cisplatin (Control) | A549 (Lung) | 5.8 | [8] |

Note: This table is a representative summary. IC₅₀ values can vary based on experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[8]

Rationale: This protocol is a self-validating system for determining a compound's cytotoxic effect. The principle is that viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium dye into a purple, insoluble formazan.[8] The amount of formazan produced is directly proportional to the number of living cells. By comparing the formazan production in treated cells to untreated controls, we can quantify the drug's dose-dependent cytotoxicity.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the hydroxyquinoline derivative and a standard control drug (e.g., Doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for a specified period (e.g., 48 or 72 hours).[8]

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 3-4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals. Gently agitate the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Visualization: Preclinical Anticancer Drug Evaluation Workflow

Caption: Workflow for preclinical evaluation of anticancer agents.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 8-hydroxyquinoline core is a well-established disinfectant and antiseptic, and its derivatives have demonstrated potent and targeted activity against a wide spectrum of bacteria and fungi.[5]

Mechanism of Action: Disruption of Microbial Homeostasis

The primary antimicrobial action of 8-HQ derivatives is their ability to chelate essential metal ions that are critical for microbial enzyme function and survival.[5] By sequestering ions like iron (Fe³⁺) and copper (Cu²⁺), these compounds disrupt vital metabolic processes within pathogens.[6][12] For example, the antibacterial activity of 7-Morpholinomethyl-8-hydroxyquinoline was found to correlate directly with its ability to chelate iron; the iron chelate of the compound exhibited even greater activity than the compound alone.[12] This disruption can inhibit RNA synthesis or interfere with enzyme pathways necessary for pathogen replication.[5]

Spectrum of Activity

8-HQ derivatives exhibit broad-spectrum activity. Halogenated derivatives often show significant antifungal activity, while others demonstrate potent antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as fungi like Candida albicans.[5][13] Some derivatives have also shown efficacy against Gram-negative bacteria such as E. coli.[2]

Quantitative Analysis of Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for measuring antimicrobial potency.

| Compound | Microorganism | MIC (µM) | Reference |

| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 3.44 - 13.78 | [14][15] |

| 8-Hydroxyquinoline (8HQ) | Enterococcus faecalis | 3.44 - 13.78 | [14] |

| 8-Hydroxyquinoline (8HQ) | Candida albicans | 3.44 - 13.78 | [14] |

| Ampicillin (Control) | Various Bacteria | 26.93 | [13] |

| 8HQ Metal Complexes (1-6) | Various Bacteria | 575.71 - 718.76 | [13] |

| Dihalogenated 8HQs | Neisseria gonorrhoeae | 0.08 - 0.56 | [15] |

Note: This table is a representative summary. MIC values can vary based on the specific strain and testing methodology.

Experimental Protocol: MIC Determination by Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[16][17][18]

Rationale: This protocol provides a quantitative measure of a compound's antimicrobial activity. By exposing a standardized inoculum of bacteria to a serial dilution of the test compound in a liquid growth medium, one can identify the precise concentration at which bacterial growth is inhibited. The use of positive (no drug) and negative (no bacteria) controls ensures the validity of the results, confirming that the medium supports growth and that there is no contamination.

Methodology:

-

Compound Preparation: Prepare a stock solution of the 8-HQ derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. This will dilute the compound concentrations by half and result in a final inoculum density of ~2.5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A reading mirror or a plate reader can aid in this determination. The positive control should be turbid, and the negative control should be clear.

Visualization: Antimicrobial Susceptibility Testing (AST) Workflow

Caption: General workflow for Antimicrobial Susceptibility Testing (AST).

Neuroprotective Activity: A Therapeutic Strategy for Neurodegenerative Diseases

An imbalance in metal ion homeostasis is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] The ability of 8-HQ derivatives to chelate these metals and cross the blood-brain barrier makes them highly attractive candidates for neuroprotective therapies.[19]

Mechanisms of Neuroprotection

8-HQ derivatives exert their neuroprotective effects through multiple, synergistic pathways.

-

Restoration of Metal Homeostasis: Compounds like clioquinol can chelate excess zinc and copper ions in the brain, which are known to promote the aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease.[20]

-

Antioxidant Activity and ROS Scavenging: Metal-driven oxidative damage is a major contributor to neuronal cell death. By chelating redox-active metals, 8-HQ derivatives can inhibit the formation of harmful reactive oxygen species (ROS).[21] Some derivatives also act as direct free radical scavengers.[19]

-

Modulation of Signaling Pathways: In models of high-glucose-induced neurotoxicity, 8-HQ derivatives have been shown to offer neuroprotection by modulating the balance of the calpain-calpastatin signaling pathway, which is involved in neuronal cell death.[22]

-

Inhibition of Protein Aggregation and Enzyme Activity: Beyond metal chelation, certain multifunctional 8-HQ derivatives have been designed to inhibit the self-aggregation of β-amyloid and also inhibit key enzymes like cholinesterases and monoamine oxidases (MAOs), which are established targets in Alzheimer's and Parkinson's disease therapy.[19][20]

Experimental Protocol: Assessing Neuroprotection in a Cell-Based Model

A comprehensive approach using both in vitro and in vivo methods is recommended for evaluating neuroprotective agents.[23][24] An initial in vitro screening using neuronal cell cultures can effectively assess a compound's ability to protect against a specific neurotoxic insult.[23][24]

Rationale: This protocol simulates a key aspect of neurodegenerative pathology—oxidative stress—in a controlled in vitro environment. Human neuroblastoma cells (SH-SY5Y) are a common and reliable model. By inducing oxidative stress with an agent like 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease, we can create a system to test the protective capacity of a compound.[19] Measuring cell viability and key biochemical markers (like ROS levels or caspase activity) provides a quantitative and mechanistic assessment of neuroprotection.[23][25]

Methodology:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in standard medium. To induce a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid (e.g., 10 µM) for 3-6 days.

-

Compound Pre-treatment: Plate the differentiated cells in a 96-well plate. Pre-treat the cells with various concentrations of the 8-HQ derivative for 1-2 hours.

-

Induction of Neurotoxicity: Introduce the neurotoxic agent. For example, add 6-hydroxydopamine (6-OHDA) to a final concentration of 50-100 µM to induce oxidative stress and cell death. Include control wells (cells only) and toxin-only wells (cells + 6-OHDA).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Assessment of Neuroprotection:

-

Cell Viability: Use the MTT assay (as described in Section 2.3) to quantify the number of surviving cells. A successful neuroprotective agent will result in significantly higher cell viability in the pre-treated wells compared to the toxin-only wells.

-

Biochemical Markers (Optional): To probe the mechanism, parallel experiments can be run to measure intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) or to assess apoptosis by measuring caspase-3 activity.[26]

-

-

Data Analysis: Express cell viability as a percentage of the untreated control. Compare the viability of cells treated with the toxin alone versus those pre-treated with the test compound using appropriate statistical tests (e.g., ANOVA).

Visualization: In Vitro Neuroprotective Agent Screening Workflow

Caption: Workflow for in vitro screening of potential neuroprotective agents.

Conclusion and Future Perspectives

Hydroxyquinoline derivatives stand out as remarkably versatile scaffolds in drug discovery. Their biological activity is profoundly influenced by their inherent ability to modulate metal ion homeostasis, a fundamental process often dysregulated in cancer, infectious diseases, and neurodegeneration. This guide has detailed the primary mechanisms through which these compounds exert their anticancer, antimicrobial, and neuroprotective effects, providing a framework for their rational evaluation.

The future of hydroxyquinoline research lies in refining their therapeutic potential. Key areas of focus will include:

-

Optimizing Selectivity: Designing derivatives that preferentially target cancer cells over healthy cells or specific microbial enzymes to minimize off-target effects and toxicity.

-

Multitarget Drug Design: Further exploring the creation of hybrid molecules that can simultaneously address multiple pathological targets, a particularly promising strategy for complex multifactorial diseases like Alzheimer's.

-

Exploring New Applications: Investigating the efficacy of 8-HQ derivatives against emerging drug-resistant pathogens and exploring their potential in other therapeutic areas such as anti-inflammatory and antiviral applications.

By leveraging the foundational knowledge of their chemistry and biological activity, researchers and drug development professionals are well-positioned to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]

-

Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2013). IMR Press. Retrieved January 11, 2026, from [Link]

-

Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). ACS Publications. Retrieved January 11, 2026, from [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

Antimicrobial Properties of 8-Hydroxyquinoline Derivatives: A New Frontier in Fighting Infections. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]

-

Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. (2016). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2019). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. (2024). PubMed. Retrieved January 11, 2026, from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. Retrieved January 11, 2026, from [Link]

-

Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2013). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (2006). Karger Publishers. Retrieved January 11, 2026, from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed. Retrieved January 11, 2026, from [Link]

-

QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 11, 2026, from [Link]

-

Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. (2019). Joinsysmed. Retrieved January 11, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). OMICS International. Retrieved January 11, 2026, from [Link]

-

Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. (2018). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Neuroprotective agents for clinical trials in Parkinson's disease. (2002). Neurology. Retrieved January 11, 2026, from [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2020). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. (2022). MDPI. Retrieved January 11, 2026, from [Link]

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. Retrieved January 11, 2026, from [Link]

-

Guidelines for clinical evaluation of anti‐cancer drugs. (2021). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). PubMed. Retrieved January 11, 2026, from [Link]

-

Antimicrobial Susceptibility Test Kits. (n.d.). Creative Diagnostics. Retrieved January 11, 2026, from [Link]

-

How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. (2021). MDPI. Retrieved January 11, 2026, from [Link]

-

Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. Retrieved January 11, 2026, from [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. Retrieved January 11, 2026, from [Link]

-

Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. (2016). PubMed. Retrieved January 11, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. nbinno.com [nbinno.com]

- 6. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. imrpress.com [imrpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. integra-biosciences.com [integra-biosciences.com]

- 19. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. preprints.org [preprints.org]

- 26. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-hydroxyquinoline-2-carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of Methyl 6-hydroxyquinoline-2-carboxylate

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this privileged heterocyclic family, this compound emerges as a compound of significant interest. Its structure, featuring a hydroxyl group at the 6-position and a methyl ester at the 2-position, presents a unique combination of functionalities that are amenable to further chemical modification and are known to influence biological activity. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, drawing upon established chemical principles and data from closely related analogues to offer expert insights for researchers in the field.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively approached through a two-step process: the synthesis of the precursor acid, 6-hydroxyquinoline-2-carboxylic acid, followed by its esterification.

Part 1: Synthesis of 6-hydroxyquinoline-2-carboxylic acid

A robust and well-documented method for the synthesis of 6-hydroxyquinoline-2-carboxylic acid involves the demethylation of 6-methoxy-2-quinolinecarboxylic acid.[3] This reaction is typically achieved by refluxing the methoxy precursor with a strong acid, such as 48% hydrobromic acid.[3] The cleavage of the methyl ether is a critical step to unmask the biologically important hydroxyl group.

Experimental Protocol: Synthesis of 6-hydroxyquinoline-2-carboxylic acid [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6-methoxy-2-quinolinecarboxylic acid (1 equivalent) and 48% hydrobromic acid.

-

Reflux: Heat the mixture to reflux and maintain for 24 hours.

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature, allowing the product to precipitate.

-

Collect the solid by filtration.

-

Dissolve the crude product in hot water (approximately 90°C) and adjust the pH to 8-9 with concentrated ammonium hydroxide.

-

After cooling to room temperature, acidify the solution to a pH of 4-5 with acetic acid to precipitate the purified 6-hydroxy-2-quinolinecarboxylic acid.

-

Collect the final product by filtration and wash with water.

-

Part 2: Esterification of 6-hydroxyquinoline-2-carboxylic acid

The conversion of the carboxylic acid to its methyl ester is a standard transformation in organic synthesis. Several methods can be employed, with the choice often depending on the scale of the reaction and the sensitivity of the starting material.

Method A: Fischer Esterification

This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[4] The reaction is reversible, and the equilibrium is driven towards the ester by using a large excess of the alcohol and/or by removing water as it is formed.[5]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Suspend 6-hydroxyquinoline-2-carboxylic acid (1 equivalent) in a large excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Workup:

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Method B: Steglich Esterification

For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]

Experimental Protocol: Steglich Esterification

-

Reaction Setup: Dissolve 6-hydroxyquinoline-2-carboxylic acid (1 equivalent), methanol (1.2 equivalents), and a catalytic amount of DMAP in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

DCC Addition: Cool the solution to 0°C and add DCC (1.1 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup:

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute hydrochloric acid and saturated aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [7] |

| Molecular Weight | 203.19 g/mol | [7] |

| Appearance | Yellow solid | [7] |

| Storage Temperature | 2-8°C | [7] |

Spectroscopic Characterization (Predicted)

The spectroscopic data for this compound can be inferred from the analysis of its functional groups and related structures.

-